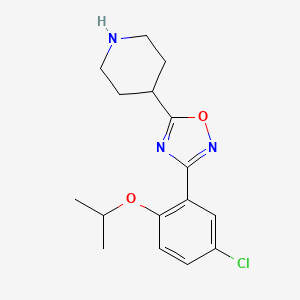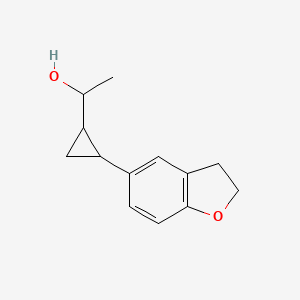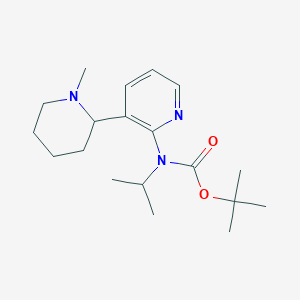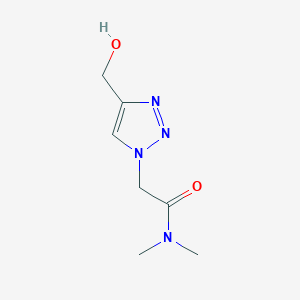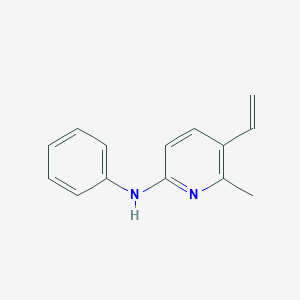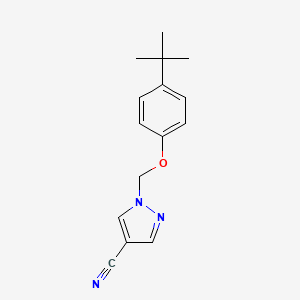
1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(tert-Butil)fenoxi)metil)-1H-pirazol-4-carbonitrilo es un compuesto orgánico que presenta un anillo de pirazol sustituido con un grupo fenoxi y un grupo tert-butilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-((4-(tert-Butil)fenoxi)metil)-1H-pirazol-4-carbonitrilo típicamente implica la reacción de 4-(tert-butil)fenol con un derivado de pirazol adecuado. Las condiciones de reacción a menudo incluyen el uso de una base como el carbonato de potasio y un solvente como la dimetilformamida (DMF). La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los materiales de partida .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas de microreactores puede facilitar la introducción directa del grupo tert-butilo en la porción fenoxi, seguido del acoplamiento con el derivado de pirazol .
Análisis De Reacciones Químicas
Tipos de reacciones
1-((4-(tert-Butil)fenoxi)metil)-1H-pirazol-4-carbonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Hidruro de sodio en dimetilsulfóxido (DMSO) o amida de sodio en amoníaco líquido.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
1-((4-(tert-Butil)fenoxi)metil)-1H-pirazol-4-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades herbicidas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-((4-(tert-Butil)fenoxi)metil)-1H-pirazol-4-carbonitrilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios .
Comparación Con Compuestos Similares
Compuestos similares
Éter glicidílico de 4-tert-butilfenilo: Utilizado en la industria de la pintura y como diluyente reactivo de epóxidos.
Ácido 4-tert-butilfenoxiacético: Conocido por su actividad herbicida.
Singularidad
1-((4-(tert-Butil)fenoxi)metil)-1H-pirazol-4-carbonitrilo es único debido a su combinación de un anillo de pirazol y un grupo fenoxi con un sustituyente tert-butilo. Esta disposición estructural imparte propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares .
Propiedades
Fórmula molecular |
C15H17N3O |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
1-[(4-tert-butylphenoxy)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)13-4-6-14(7-5-13)19-11-18-10-12(8-16)9-17-18/h4-7,9-10H,11H2,1-3H3 |
Clave InChI |
YXBNKEPRRAPWDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCN2C=C(C=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
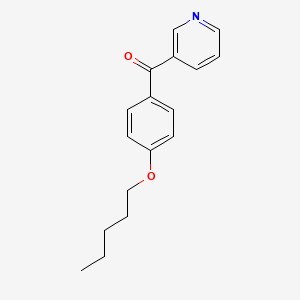
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
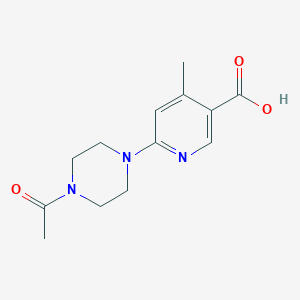
![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)
